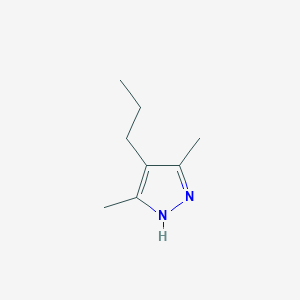

3,5-dimethyl-4-propyl-1H-pyrazole

概要

説明

3,5-dimethyl-4-propyl-1H-pyrazole is a heterocyclic compound with the molecular formula C8H14N2 . It is a member of the pyrazole family, which are five-membered aromatic rings with two adjacent nitrogen atoms . The compound is unsymmetrical, but its corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 3,5-dimethyl-4-propyl-1H-pyrazole, is an important area of organic chemistry . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Various synthetic methods have been reported for the synthesis of pyrazole compounds .Molecular Structure Analysis

The molecular structure of 3,5-dimethyl-4-propyl-1H-pyrazole has been analyzed using density functional methods . The vibrational frequencies have been calculated and scaled values have been compared with experimental FTIR and FT-Raman spectra .Chemical Reactions Analysis

Pyrazole derivatives, including 3,5-dimethyl-4-propyl-1H-pyrazole, can undergo various chemical reactions . For example, a radical addition followed by intramolecular cyclization can afford the pyrazole skeleton .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-dimethyl-4-propyl-1H-pyrazole have been analyzed . The compound has a molecular weight of 138.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The topological polar surface area is 28.7 Ų .科学的研究の応用

Organic Synthesis

- Field : Organic Chemistry

- Application : Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, which may influence their reactivity .

- Method : The rich reactivity of pyrazoles is linked to their challenging structure, with the possibility of tautomerism and the presence of a multifarious framework, offering versatility for applications in synthetic organic chemistry .

- Results : Investigations of the structure of pyrazoles that unravel the tautomeric and conformational preferences are therefore of utmost relevance .

Oxidation of Alcohols

- Field : Organic Chemistry

- Application : 3,5-Dimethyl-1H-pyrazole is combined with Chromium (VI) oxide, is a valuable reagent for oxidation of primary and secondary alcohols to carbonyl compounds .

- Method : The compound reacts with malonic esters gives a family of cross-conjugated monomeric betaines . It is a common reagent for the preparation of pyrazolato ligated complexes .

- Results : The outcomes of these reactions are carbonyl compounds and pyrazolato ligated complexes .

Synthesis of Condensed Heterocyclic Systems

- Field : Organic Chemistry

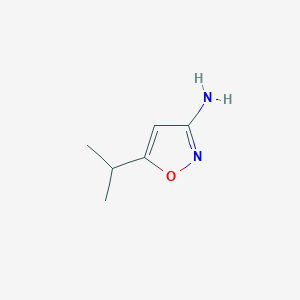

- Application : 3(5)-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .

- Method : The information available in the literature concerning the structure and chemistry of 3 (5)-aminopyrazoles is scarce and disperse .

- Results : Investigations using theoretical and experimental methods, together with the applications of the compounds in synthesis, contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles .

Biological Activities

- Field : Medicinal Chemistry

- Application : Pyrazoles are designated as anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral agents as well as inhibitors of protein glycation .

- Method : The multitude of compounds in the azole family provides structural diversity along the various classes of azoles and a wide range of applications in major fields, including in the pharmaceutical industry .

- Results : The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .

Preparation of Pyrazolato Ligated Complexes

- Field : Organometallic Chemistry

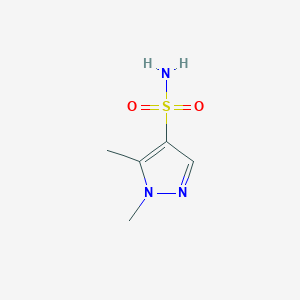

- Application : 3,5-Dimethylpyrazole is a common reagent for the preparation of pyrazolato ligated complexes .

- Method : The compound reacts with malonic esters gives a family of cross-conjugated monomeric betaines .

- Results : The outcomes of these reactions are pyrazolato ligated complexes .

Blocking Agent for Isocyanates

- Field : Organic Chemistry

- Application : 3,5-Dimethylpyrazole has found use as a blocking agent for isocyanates .

- Method : The compound is used in reactions involving isocyanates .

- Results : The outcomes of these reactions are blocked isocyanates .

Targeting Plant Pathogenic Fungi

Safety And Hazards

将来の方向性

The synthesis and applications of pyrazole derivatives, including 3,5-dimethyl-4-propyl-1H-pyrazole, continue to be an active area of research . Future directions may include the development of new synthetic methods, the design of more complex heterocyclic systems, and the exploration of new applications in the pharmaceutical field .

特性

IUPAC Name |

3,5-dimethyl-4-propyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-4-5-8-6(2)9-10-7(8)3/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPLVEKPBMMCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NN=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513323 | |

| Record name | 3,5-Dimethyl-4-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-4-propyl-1H-pyrazole | |

CAS RN |

81328-51-0 | |

| Record name | 3,5-Dimethyl-4-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

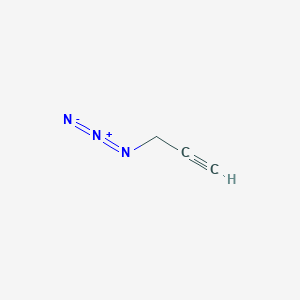

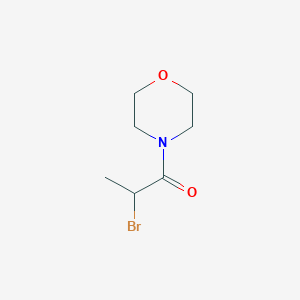

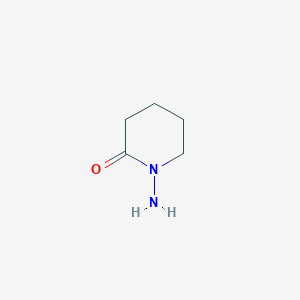

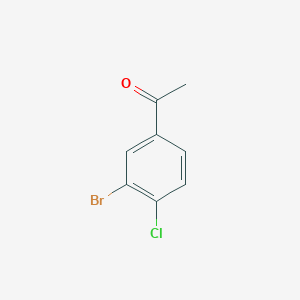

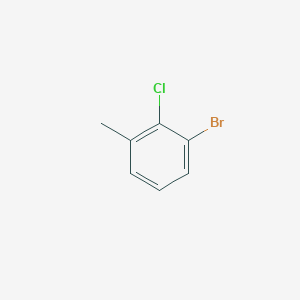

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)